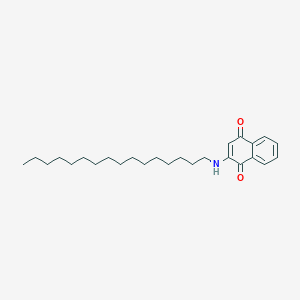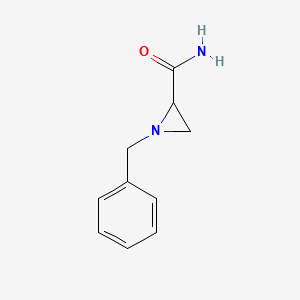
Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a benzyl group attached to an amino group, along with a fluorine atom and a methyl group on the pentanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate typically involves multi-step organic reactionsThe final esterification step involves the reaction of the intermediate with a carboxylic acid or its derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: NaOCH3, RLi, RMgX
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzylamines and fluorinated organic compounds, such as:
- Benzylamine
- Benzyl chloride
- Fluorobenzene
Uniqueness
Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
82770-48-7 |
|---|---|
Formule moléculaire |
C27H30FNO2 |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate |
InChI |
InChI=1S/C27H30FNO2/c1-21(2)26(25(28)27(30)31-20-24-16-10-5-11-17-24)29(18-22-12-6-3-7-13-22)19-23-14-8-4-9-15-23/h3-17,21,25-26H,18-20H2,1-2H3 |
Clé InChI |
DSSFNGQBDOOLFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C(=O)OCC1=CC=CC=C1)F)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


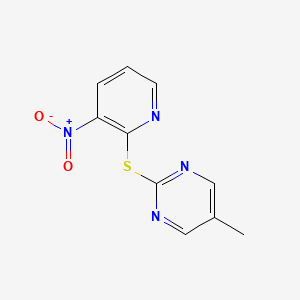
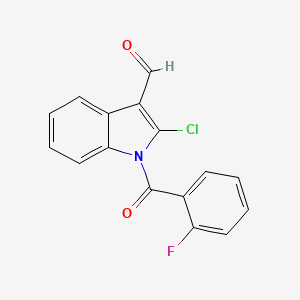

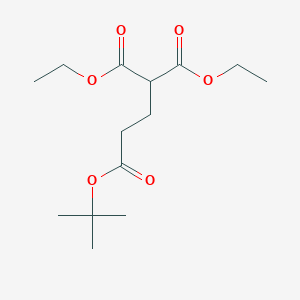
![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)
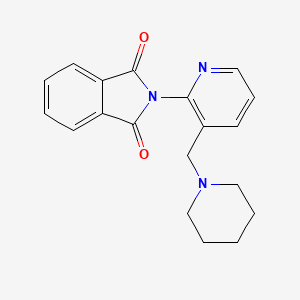
![[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)
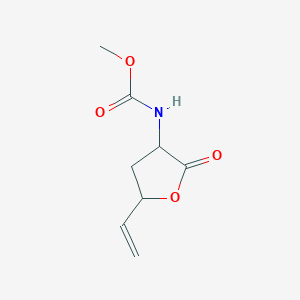

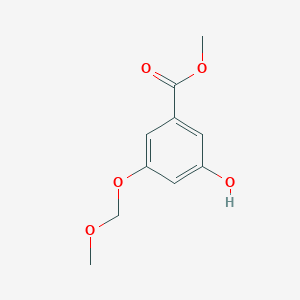
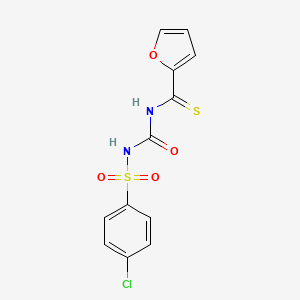
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester](/img/structure/B13994835.png)
